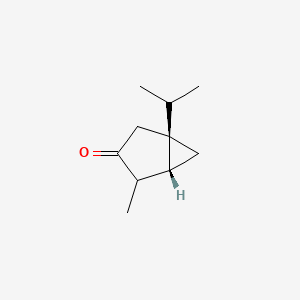
α,β-侧柏酮
描述
Alpha,beta-Thujone is a volatile monoterpene ketone found in several plants frequently used for flavoring foods and beverages . It occurs predominantly in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone . It is a component of the essential oils of some plants .
Synthesis Analysis
The synthesis of α-thujone relies on the functionalization of the readily available dimethylfulvene . The main steps of the biosynthetic route of thujones have been described .
Molecular Structure Analysis
Alpha,beta-Thujone exists in two isomers: α-thujone and β-thujone, which differ by the position of a double bond in the cycle of their molecular structure . The IUPAC names are α: (1 S ,4 R ,5 R )-4-Methyl-1- (propan-2-yl)bicyclo [3.1.0]hexan-3-one and β: (1 S ,4 S ,5 R )-4-methyl-1-propan-2-ylbicyclo [3.1.0]hexan-3-one .
Chemical Reactions Analysis
Alpha,beta-Thujone is known to cause cancers in male rats and induces seizures in the highest doses . It has been detected to have genotoxicity and carcinogenic properties based primarily on in vitro experiments .
Physical And Chemical Properties Analysis
The chemical formula of alpha,beta-Thujone is C10H16O . It has a molar mass of 152.237 g·mol −1 . The density is 0.92 g/cm 3 for β-thujone and 0.9116 g/cm 3 for α-thujone . It has a boiling point of 203 °C .
科学研究应用
神经药理学
α,β-侧柏酮: 已被研究其对中枢神经系统的影响。 它被称为GABA受体拮抗剂,这意味着它可以抵消GABA的抑制性作用,并可能导致神经元更容易兴奋 。这一特性促使人们对其在神经退行性疾病中的潜在治疗应用进行研究,在这些疾病中,GABA能系统受到影响。
抗菌活性
研究表明,α,β-侧柏酮具有抗菌特性。 它已经过测试,发现它对多种病原体(包括细菌和真菌)有效,显示出作为天然防腐剂或消毒剂的潜力 。它在医疗环境中对抗微生物生长的应用是一个正在进行的研究领域。
农业:害虫威慑
在农业中,α,β-侧柏酮已被探索作为一种天然杀虫剂。 研究表明,它可以改变桃蚜等害虫的行为,起到拒食剂的作用,并可能减少作物损失,而不会像合成杀虫剂那样对环境造成影响 。
食品工业:调味剂
α,β-侧柏酮是几种用于为食物和饮料调味的植物的成分。 其特有的味道和香气使其成为食品工业中一种宝贵的成分,但由于其在高剂量下具有潜在的毒性,因此其使用受到监管 。
化妆品:香料成分
由于其芳香特性,α,β-侧柏酮被用于香水和其他化妆品的配方。 它有助于产品的香气,并因其天然来源而受到重视 。
治疗研究:抗癌潜力
人们正在对α,β-侧柏酮的治疗潜力进行研究,特别是在癌症治疗方面。 一些研究表明,它可能对癌细胞具有抗增殖作用,为其在肿瘤学中的应用开辟了途径 。
环境影响:生物降解
α,β-侧柏酮的环境影响也是研究的主题。 研究人员对其生物降解性和对生态系统潜在的影响很感兴趣,考虑到它在各个行业中广泛使用 。
化学合成:手性合成子
在化学合成中,α,β-侧柏酮用作合成复杂有机化合物的 chiral 合成子。 其立体化学被利用在各种药物和精细化学品的合成中 。
作用机制
Target of Action
Alpha, Beta-Thujone primarily targets the GABA-gated chloride channel . The GABA (gamma-aminobutyric acid) receptor is an inhibitory neurotransmitter in the central nervous system. Alpha-thujone acts as a modulator of this receptor, being roughly two to three times as potent as the beta isomer .
Mode of Action
Alpha, Beta-Thujone acts as a competitive antagonist of the GABA A receptor . By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions . This interaction with the GABA A receptor is specific to alpha-thujone .
Biochemical Pathways
The primary biochemical pathway affected by Alpha, Beta-Thujone is the GABAergic pathway . By antagonizing the GABA A receptor, thujone interferes with the inhibitory neurotransmission in the central nervous system, potentially leading to a state of over-excitation .
Pharmacokinetics
It is known that alpha-thujone is quickly metabolized in vitro by mouse liver microsomes with nadph (cytochrome p450) forming 7-hydroxy-alpha-thujone as the major product . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thujone and their impact on bioavailability.
Result of Action
At the molecular level, Alpha, Beta-Thujone has been found to exhibit genotoxicity and carcinogenic properties based primarily on in vitro experiments . It has also been associated with antimutagenic and immune-modulatory effects . At the cellular level, it has been shown to inhibit carcinoma cell proliferation and act as a pro-apoptotic, presumably through the induction of oxidative stress in GBM cells .
Action Environment
The action of Alpha, Beta-Thujone can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
实验室实验的优点和局限性
The use of alpha,beta-Thujone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize in the laboratory, making it a cost-effective option. In addition, it is a natural compound, making it a safe option for laboratory use. However, alpha,beta-Thujone is a volatile compound, making it difficult to handle in the laboratory, and it is also a highly reactive compound, making it difficult to store and work with.
未来方向
The potential applications of alpha,beta-Thujone are still being explored, and there are a number of potential future directions for research. One potential direction is to explore the potential of alpha,beta-Thujone as an anti-cancer agent. Another potential direction is to explore the potential of alpha,beta-Thujone as an insect repellent or insecticide. Additionally, further research could be conducted to explore the potential of alpha,beta-Thujone as an additive to food or beverages. Finally, further research could be conducted to explore the potential of alpha,beta-Thujone as a therapeutic agent for various diseases.
安全和危害
属性
IUPAC Name |
(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNOWBWPHYOEA-VWHDNNRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C[C@]2(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040774 | |
| Record name | alpha,beta-Thujone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
203 °C | |
| Record name | alpha, beta-Thujone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insoluble in water, Soluble in alcohol and many organic solvents | |
| Record name | alpha, beta-Thujone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 0.915-0.919 at 20 °C/20 °C | |
| Record name | alpha, beta-Thujone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The gamma-aminobutyric acid type A (GABA(A)) receptor is the target for the major insecticides alpha-endosulfan, lindane, and fipronil and for many analogs. Their action as chloride channel blockers is directly measured by binding studies with [(3)H]ethynylbicycloorthobenzoate ([(3)H]EBOB). This study tests the hypothesis that GABA(A) receptor subunit composition determines the sensitivity and selectivity of insecticide toxicity. Human receptor subtypes were expressed individually (alpha1, alpha6, beta1, beta3, and gamma2) and in combination in insect Sf9 cells. Binding parameters were similar for [(3)H]EBOB in the beta3 homooligomer, alpha1beta3gamma2 heterooligomer, and native brain membranes, but toxicological profiles were very different. Surprisingly, alpha-endosulfan, lindane, and fipronil were all remarkably potent on the recombinant beta3 homooligomeric receptor (IC50 values of 0.5-2.4 nM), whereas they were similar in potency on the alpha1beta3gamma2 subtype (IC50 values of 16-33 nM) and highly selective on the native receptor (IC50 values of 7.3, 306, and 2470 nM, respectively). The selectivity order for 29 insecticides and convulsants as IC50 ratios for native/beta3 or alpha1beta3gamma2/beta3 was as follows: fipronil > lindane > 19 other insecticides including alpha-endosulfan and picrotoxinin > 4 trioxabicyclooctanes and dithianes (almost nonselective) > tetramethylenedisulfotetramine, 4-chlorophenylsilatrane, or alpha-thujone. Specificity between mammals and insects at the target site (fipronil > lindane > alpha-endosulfan) paralleled that for toxicity. Potency at the native receptor is more predictive for inhibition of GABA-stimulated chloride uptake than that at the beta3 or alpha1beta3gamma2 receptors. Therefore, the beta3 subunit contains the insecticide target and other subunits differentially modulate the binding to confer compound-dependent specificity and selective toxicity., alpha-Thujone, a constituent of wormwood, has been suspected to cause adverse psychoactive reactions in addicted drinkers of absinthe. While the content of alpha-thujone in absinthe is too low for such effects, at higher doses it can indeed induce seizures and inhibit GABA(A) receptors (GABA(A)Rs). The effect of alpha-thujone on GABAergic synaptic currents and the mechanisms by which it modulates GABA(A)Rs remain unknown. To address these issues, cultured hippocampal neurons were used to investigate the action of alpha-Thujone on GABAergic miniature inhibitory postsynaptic currents (mIPSCs) and on responses to exogenous GABA applications. Since lipophilic compounds often show nonspecific actions related to their hydrophobicity, the action of alpha-Thujone was compared to that of dihydroumbellulone, a configurationally pseudoenantiomeric constitutional isomer. alpha-Thujone reduced mIPSC frequency and amplitude and also moderately affected their kinetics, indicating both pre- and postsynaptic mechanisms. Analysis of current responses to exogenous GABA revealed that alpha-thujone reduced their amplitude, affecting their onset, desensitization, and deactivation, suggesting an effect on receptor gating. In contrast, dihydroumbellulone caused only a weak or negligible effect on GABAergic currents, supporting the effects of alpha-thujone on GABAergic inhibition as being due to specific interactions with GABA(A)Rs., Effects of common monoterpenoid alcohols and ketones were investigated on recombinant human gamma-aminobutyric acid A (GABAA; alpha1beta2gamma2s) and glycine (alpha1 homomers) receptors expressed in Xenopus oocytes. GABA currents were enhanced by coapplications of 10-300 uM: (+)-menthol>(-)-menthol>(-)-borneol>>(-)-menthone=camphor enantiomers>carvone enantiomers, with menthol acting stereoselectively. By contrast, thujone diastereomers inhibited GABAA receptor currents while glycine currents were only markedly potentiated by menthol. Positive modulation by (+)-menthol was explored given its pronounced effects (e.g., at 100 uM, GABA and glycine EC20 responses increased by 496+/-113% and 135+/-56%, respectively). (+)-Menthol, 100 uM, reduced EC50 values for GABA and glycine from 82.8+/-9.9 to 25.0+/-1.8 uM, and from 98.7+/-8.6 to 75.7+/-9.4 uM respectively, with negligible effects on maximal currents. This study reveals a novel neuroactive role for menthol as a stereoselective modulator of inhibitory ligand-gated channels., The mechanism of alpha-thujone neurotoxicity has been convincingly elucidated in experimental animal studies. alpha-thujone is a rapidly acting modulator of the GABA-gated chloride channel. The effect appears to be due to the parent compound . Alpha-thujone is more potent than beta-thujone (about 2 to 3-fold) or 7-hydroxy-alpha-thujone (about 56-fold) in the GABAA receptor binding assay. The effective concentrations of alpha-thujone in various GABAA related assays were between 10 and 30 uM. The neuronal effect seems to be completely reversible. The highest measured brain concentrations at 2.5 min of alpha-thujone and 7-hydroxy-alphathujone after the i.p. administration of alpha-thujone at the dose of 50 mg/kg were about 11 and 29 ppm, respectively, at the time of severe poisoning signs. Thujone may be porphyrinogenic. | |
| Record name | alpha, beta-Thujone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or almost colorless liquid | |
CAS RN |
76231-76-0 | |
| Record name | alpha, beta-Thujone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,beta-Thujone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha ,beta -Thujone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha, beta-Thujone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can α,β-Thujone be quantified in complex mixtures like alcoholic beverages?
A2: A reliable method for quantifying α,β-Thujone, along with other flavoring agents like pulegone, safrole, coumarin, and β-asarone, in alcoholic beverages is gas chromatography coupled with selected-ion monitoring mass spectrometry (GC-SIM-MS). [] This technique allows for the simultaneous measurement of these compounds at parts-per-billion (ppb) levels. [] The high sensitivity and selectivity of GC-SIM-MS make it a valuable tool for monitoring α,β-Thujone levels in beverages to ensure consumer safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)
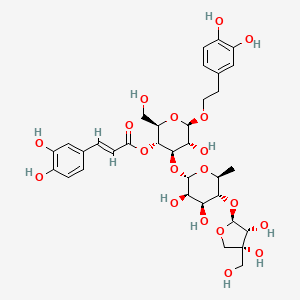


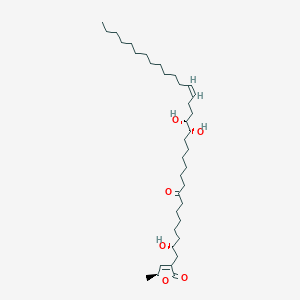
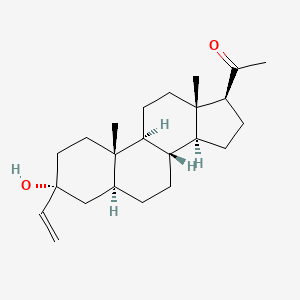



![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

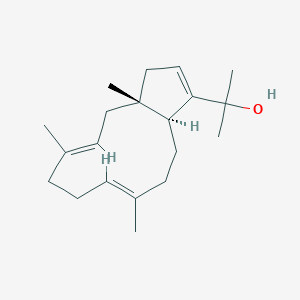
![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)